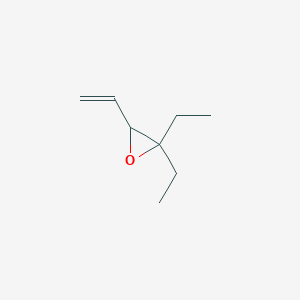
3-Ethenyl-2,2-diethyloxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethenyl-2,2-diethyloxirane, also known as this compound, is a useful research compound. Its molecular formula is C8H14O and its molecular weight is 126.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
3-Ethenyl-2,2-diethyloxirane serves as an important intermediate in organic synthesis. Its epoxide structure allows it to participate in a variety of chemical reactions, including:
- Nucleophilic Substitution Reactions : The strained epoxide ring can be opened by nucleophiles, leading to the formation of alcohols or other functional groups.
- Ring Opening Polymerization : The compound can undergo polymerization to form larger polymeric structures, which are useful in materials science.
Biochemical Studies
In biochemistry, this compound is utilized to study enzyme-catalyzed reactions. The compound's reactivity makes it a useful probe for understanding enzyme mechanisms involving epoxides. Research has shown that epoxides can interact with various biomolecules, potentially leading to insights into metabolic pathways and enzyme specificity.
Pharmaceutical Development
The compound is being investigated for its potential applications in drug development. Its ability to form reactive intermediates allows for the synthesis of complex pharmaceutical compounds. For instance, modifications of the epoxide structure can lead to novel drug candidates with enhanced biological activity.
Environmental Chemistry
Research into the environmental impact of epoxides like this compound has gained traction due to their potential as pollutants. Studies focus on their degradation pathways and interactions with biological systems, which are crucial for assessing their ecological risks.
Case Study 1: Enzyme-Catalyzed Reactions
A study published in Applied Environmental Microbiology examined the role of peroxygenases in the epoxidation of alkenes, including this compound. The findings highlighted how these enzymes could selectively oxidize non-cyclic aliphatic alkenes into their corresponding epoxides, demonstrating the compound's utility in enzymatic processes and potential for biocatalytic applications .
Case Study 2: Polymerization Reactions
In research focused on polymer chemistry, this compound was used as a monomer in ring-opening polymerization reactions. The resulting polymers exhibited unique properties that could be tailored for specific applications in coatings and adhesives .
Case Study 3: Toxicological Assessments
A comprehensive study assessed the toxicological effects of various epoxides, including this compound. The research indicated that while some derivatives exhibit low toxicity, others may pose significant risks depending on their reactivity and metabolic pathways .
Eigenschaften
CAS-Nummer |
158813-41-3 |
|---|---|
Molekularformel |
C8H14O |
Molekulargewicht |
126.2 g/mol |
IUPAC-Name |
3-ethenyl-2,2-diethyloxirane |
InChI |
InChI=1S/C8H14O/c1-4-7-8(5-2,6-3)9-7/h4,7H,1,5-6H2,2-3H3 |
InChI-Schlüssel |
LSIFGJLTKZLMLE-UHFFFAOYSA-N |
SMILES |
CCC1(C(O1)C=C)CC |
Kanonische SMILES |
CCC1(C(O1)C=C)CC |
Synonyme |
Oxirane, 3-ethenyl-2,2-diethyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















